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Abstract
Tigapotide (also known as PCK3145) is a synthetic 15-amino-acid peptide derived from the

human Prostate Secretory Protein of 94 amino acids (PSP94). Emerging as a promising

therapeutic candidate, particularly in the context of prostate cancer, Tigapotide has

demonstrated multi-faceted anti-tumor activity. This technical guide provides a comprehensive

overview of Tigapotide, detailing its origins from PSP94, its proposed mechanisms of action,

and a summary of key preclinical and clinical findings. The guide includes structured

quantitative data, detailed experimental protocols for relevant assays, and visualizations of the

implicated signaling pathways to support further research and development efforts in the field

of oncology.

Introduction: From PSP94 to Tigapotide
Prostate Secretory Protein of 94 amino acids (PSP94), also known as β-microseminoprotein, is

one of the most abundant proteins found in human seminal fluid.[1] Its expression is

significantly downregulated in advanced prostate cancer, suggesting a potential role as a tumor

suppressor.[2] This observation spurred interest in the therapeutic potential of PSP94 and its

derivatives.

Tigapotide is a synthetic peptide that corresponds to amino acids 31-45 of PSP94.[3] It has

been developed to harness the anti-cancer properties of the parent protein in a more targeted
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and potent manner. Research has focused on its ability to induce apoptosis, inhibit

angiogenesis, and prevent metastasis, positioning it as a signal transduction inhibitor with a

multi-pronged approach to restricting cancer progression.[4]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies

investigating the efficacy and pharmacokinetics of Tigapotide.

Table 1: Preclinical In Vivo Efficacy of Tigapotide in a
Rat Prostate Cancer Model

Treatment
Group

Dose
(µg/kg/day)

Mean Tumor
Volume
Reduction (%)

Delay in Hind-
Limb Paralysis
(days)

Reference

Control 0 0 0 [3]

Tigapotide 1 Not specified Not specified [3]

Tigapotide 10
Dose-dependent

decrease

Dose-dependent

delay
[3]

Tigapotide 100
Significant

decrease
Significant delay [3]

Data from a study using syngeneic male Copenhagen rats inoculated with Mat Ly Lu cells

overexpressing PTHrP.[3]

Table 2: Phase I Clinical Trial of Tigapotide in Metastatic
Castrate-Resistant Prostate Cancer
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Parameter Value Reference

Patient Population
Metastatic castrate-resistant

prostate cancer

Dosing Regimens
7.5 mg/m² twice weekly or 15

mg/m² weekly for 4 weeks

Safety

Well-tolerated with no

significant adverse events

reported.

Pharmacokinetics

Elimination Half-life 0.35 to 1.45 hours [4]

Efficacy

PSA Doubling Time
Increased from 4 to 8 months

in one patient

MMP-9 Levels
Declines observed in most

patients by week 3
[5]

Mechanism of Action and Signaling Pathways
Tigapotide exerts its anti-tumor effects through several interconnected mechanisms, primarily

by inducing apoptosis in cancer cells, inhibiting angiogenesis, and reducing metastasis.

Induction of Apoptosis
Tigapotide has been shown to promote tumor cell apoptosis.[3] While the precise molecular

cascade is still under investigation, it is hypothesized to involve the activation of caspases, key

executioners of programmed cell death. The apoptotic pathway can be initiated through either

the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on

the activation of effector caspases like caspase-3.[6]

Tigapotide Pro-Apoptotic Signals Caspase Cascade
(e.g., Caspase-3 activation) Apoptosis
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Proposed Apoptosis Induction Pathway for Tigapotide.

Anti-Angiogenesis via VEGF Signaling Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

This process is largely driven by Vascular Endothelial Growth Factor (VEGF). Tigapotide has

been observed to interfere with VEGF signaling, thereby inhibiting the development of tumor

vasculature. The VEGF signaling pathway is initiated by the binding of VEGF to its receptor

(VEGFR), leading to receptor dimerization and autophosphorylation. This triggers a

downstream cascade involving multiple signaling proteins that ultimately promote endothelial

cell proliferation, migration, and survival.[7]

VEGF

VEGF Receptor (VEGFR)

Downstream Signaling
(e.g., PLCγ, PI3K/AKT, Ras/MAPK)

Angiogenesis

Tigapotide
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Inhibition of VEGF Signaling Pathway by Tigapotide.

Anti-Metastasis through MMP-9 Inhibition
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related

mortality. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in

degrading the extracellular matrix, a key step in tumor invasion and metastasis. Clinical studies

have shown that Tigapotide treatment leads to a reduction in MMP-9 levels.[5] Preclinical

evidence suggests that this inhibition may be mediated through interactions with cell surface

receptors, such as the laminin receptor.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15581151?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581151?utm_src=pdf-body
https://www.benchchem.com/product/b15581151?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2006.24.18_suppl.4650
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tigapotide Cell Surface Receptor
(e.g., Laminin Receptor) MMP-9 Secretion Metastasis

Start

Prostate Cancer
Cell Culture

Subcutaneous
Implantation in Mice

Tumor Growth to
Palpable Size

Randomization into
Treatment Groups

Tigapotide or
Vehicle Administration

Monitor Tumor Growth
and Body Weight

Euthanasia and
Tumor Excision

Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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